molecular formula C22H26N4O3 B11030325 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide

Cat. No.: B11030325
M. Wt: 394.5 g/mol
InChI Key: UDWQIMAMJMYXCX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule featuring a 3,5-dimethylisoxazole ring linked via a propanamide chain to a piperidine moiety, which is further substituted with an indole-2-carbonyl group. Its molecular formula is inferred to include carbon, hydrogen, nitrogen, and oxygen, with an approximate molecular weight of 378.47 g/mol based on structural analogs .

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C22H26N4O3/c1-14-18(15(2)29-25-14)7-8-21(27)23-17-9-11-26(12-10-17)22(28)20-13-16-5-3-4-6-19(16)24-20/h3-6,13,17,24H,7-12H2,1-2H3,(H,23,27)

InChI Key

UDWQIMAMJMYXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 3,5-dimethyl-1,2-oxazole derivative.

    Indole Derivative Preparation: The indole moiety is prepared separately, often starting from indole itself or its derivatives through functionalization reactions.

    Coupling Reaction: The oxazole and indole derivatives are then coupled using a suitable linker, such as a piperidine ring, through amide bond formation. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminium hydride) are frequently used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated using reagents like halogens, alkyl halides, and strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl groups could produce corresponding alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide. A notable study synthesized various propanamide derivatives and evaluated their anticancer properties. The results indicated that some derivatives exhibited low IC50 values, suggesting strong anticancer activity compared to established chemotherapeutics like doxorubicin .

Case Study: Anticancer Efficacy

In a study assessing the activity of synthesized propanamide derivatives against several cancer cell lines, compounds demonstrated significant growth inhibition. For instance:

Compound IDCell LineIC50 (µM)
6hSNB-1920.12 ± 6.20
6jOVCAR-810.84 ± 4.20
6eNCI-H4024.57 ± 1.62

These findings suggest that modifications to the oxazole and indole components enhance the anticancer efficacy of the parent compound .

Antimicrobial Applications

The compound also shows promise in antimicrobial applications. Research has indicated that derivatives containing oxazole rings exhibit significant antibacterial and antifungal activities. For example, a study on related compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity Results

Compound IDMicrobial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli12
Compound CC. albicans14

These results underscore the potential of such compounds as therapeutic agents against infectious diseases .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety, in particular, is known for its ability to bind to various protein targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound is compared to derivatives with shared motifs: isoxazole , piperidine , and amide linkages . Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Structural Features Biological Activity Reference
Target Compound :
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide
~C₂₃H₂₅N₄O₃ - 3,5-Dimethylisoxazole
- Piperidine-indole-2-carbonyl
- Propanamide linker
Hypothesized activity in kinase inhibition or neuroprotection (based on indole and isoxazole motifs)
3-(3,5-Dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide C₂₃H₂₃N₅O₃ - Isoxazole + oxadiazole rings
- Pyridine substituent
Kinase inhibition (e.g., p300/CBP inhibitors for cancer therapy)
N-[1-(1H-Indol-2-carbonyl)piperidin-4-yl]-2-(3-methoxyphenyl)acetamide C₂₄H₂₆N₃O₃ - Indole-2-carbonyl + piperidine
- Methoxyphenyl acetamide
Anticancer activity (specific targets not fully elucidated)
BK64664 :
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]propanamide
C₂₀H₂₈N₄O₃ - Dimethylisoxazole
- Cyclohexyl-pyrimidinyloxy substituent
Undisclosed, but pyrimidine suggests nucleotide-targeting potential
N-[3-(1-Benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide C₂₂H₂₅N₂O₃ - Benzofuran instead of indole
- Propyl linker
Synthetic intermediate; benzofuran may confer anti-inflammatory properties

Impact of Structural Variations

  • Indole vs. Benzofuran/Pyridine : Replacement of the indole-2-carbonyl group with benzofuran () or pyridine () alters binding affinity. Indole derivatives often target serotonin receptors or kinases, while benzofuran is associated with anti-inflammatory effects .
  • Amide Chain Length : Propanamide (C3) vs. acetamide (C2) or butanamide (C4) chains influence solubility and target engagement. Longer chains may enhance lipophilicity but reduce metabolic stability .

Target Compound Hypotheses

  • Neuroprotection : Indole-piperidine derivatives () show activity in neurodegenerative models by modulating inflammatory cytokines .

Comparative Efficacy

  • Potency: Compounds with dual heterocycles (e.g., isoxazole + oxadiazole in ) exhibit nanomolar-range IC₅₀ values in kinase assays, outperforming simpler amides .
  • Selectivity : The indole-2-carbonyl group in the target compound may enhance specificity for indole-binding targets (e.g., 5-HT receptors) compared to benzofuran or pyridine analogs .

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide is a novel synthetic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N5OC_{20}H_{22}N_{5}O with a molecular weight of approximately 396.4 g/mol. It features a complex structure that includes an oxazole ring, an indole moiety, and a piperidine group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H22N5O
Molecular Weight396.4 g/mol
LogP2.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Antimicrobial Activity

Research indicates that derivatives containing the piperidine moiety exhibit potent antimicrobial properties. The compound was evaluated against various bacterial strains and demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented. In vitro studies revealed that it effectively reduced enzyme activity, which could have implications for treating conditions like Alzheimer’s disease and bacterial infections .

Anticancer Properties

Preliminary studies have shown that the compound may possess anticancer properties. It was evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer drug .

The biological activity of this compound is thought to arise from its interaction with specific receptors and enzymes in the body. The oxazole and indole components may facilitate binding to target sites, leading to altered cellular responses. Molecular docking studies have provided insights into these interactions, highlighting the importance of structural features in determining biological efficacy .

Case Studies

Several case studies have been conducted to assess the compound's biological activity:

  • Antimicrobial Efficacy : A study evaluated the compound against standard strains of bacteria and fungi, showing promising results in inhibiting growth compared to traditional antibiotics.
  • Enzyme Inhibition : In a series of experiments, the compound was tested for its ability to inhibit AChE and urease with IC50 values indicating strong inhibitory potential compared to reference compounds.
  • Cytotoxicity in Cancer Cells : The compound was tested on various cancer cell lines where it exhibited significant cytotoxicity, suggesting a potential role in cancer therapy.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., indole C2 vs. C3 coupling) and detect impurities. For example, aromatic proton signals in the indole ring (δ 7.2–7.4 ppm) and piperidine methylene groups (δ 2.2–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and detects side products like unreacted intermediates .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

How can conflicting data in structure-activity relationship (SAR) studies for derivatives of this compound be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Stereochemical Variations : Chiral centers (e.g., piperidine C4) may lead to divergent bioactivity. Use X-ray crystallography to resolve absolute configurations .
  • Reaction Condition Sensitivity : Base-catalyzed reactions (e.g., Appel salt-mediated couplings) may yield different regioisomers. Optimize base (e.g., Et3N vs. DBU) and monitor kinetics via TLC .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies caused by substituent steric effects (e.g., 3,5-dimethylisoxazole vs. phenyl groups) .

What methodologies are recommended to optimize the pharmacokinetic profile while retaining target affinity?

Advanced Research Question

  • LogP Optimization : Introduce polar groups (e.g., carboxylic acids) to reduce LogP from >3 to 1–2, improving solubility. Monitor via shake-flask assays .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., indole N-methylation). Block vulnerable sites with halogenation or fluorination .
  • In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Modify the piperidine-acetamide linker with methyl groups to enhance permeability .

How should researchers address low yields in the final coupling step of this compound’s synthesis?

Advanced Research Question
Low yields (<50%) may result from:

  • Steric Hindrance : Bulky groups (e.g., indole-2-carbonyl) impede nucleophilic attack. Switch to microwave-assisted synthesis (80°C, 30 min) to enhance reactivity .
  • Byproduct Formation : Competing N-acylation at piperidine N1 vs. C4. Protect the piperidine nitrogen with Boc groups before coupling, then deprotect with TFA .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings of halogenated intermediates .

What experimental designs are suitable for elucidating the compound’s mechanism of action in target proteins?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to purified receptors (e.g., serotonin receptors) at varying concentrations (1 nM–10 µM) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in lysates treated with 10 µM compound .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr vs. Phe in the binding pocket) to validate hydrogen-bonding interactions critical for activity .

How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and adjust parameters in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) and reduce impurity formation .
  • Crystallization Control : Seed the reaction with pure product crystals to enforce consistent polymorph formation .

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